

# Introduction: Strategic Importance of Ethyl 3-Fluoro-4-nitrobenzoate

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## Compound of Interest

Compound Name: Ethyl 3-Fluoro-4-nitrobenzoate

Cat. No.: B1389031

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**Ethyl 3-Fluoro-4-nitrobenzoate** (CAS No. 914347-91-4) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis.<sup>[1][2][3][4]</sup> Its strategic importance lies in the unique arrangement of its substituents on the benzene ring: an electron-withdrawing nitro group, a fluorine atom, and an ethyl ester. This trifecta of functional groups makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutics and agrochemicals.<sup>[5][6][7]</sup> The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of a drug candidate, while the nitro group can be readily converted to an amine, providing a key point for further molecular elaboration.<sup>[5]</sup> This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of **Ethyl 3-Fluoro-4-nitrobenzoate**, offering insights for its effective utilization in research and development.

## Physicochemical and Spectroscopic Properties

The physical and chemical properties of **Ethyl 3-Fluoro-4-nitrobenzoate** are summarized in the table below. While experimental data for some properties are limited, predicted values based on its structure provide useful estimates.

Property	Value	Source
IUPAC Name	ethyl 3-fluoro-4-nitrobenzoate	[2][8]
CAS Number	914347-91-4	[1][2][3][4][9]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> FO <sub>4</sub>	[2][3][9]
Molecular Weight	213.16 g/mol	[2][3][9]
Appearance	Solid	[2]
Boiling Point (Predicted)	326.2°C at 760 mmHg	[9][10]
Flash Point (Predicted)	151.1°C	[9][10]
Density (Predicted)	1.333 g/cm <sup>3</sup>	[9]
InChI Key	BFEJJCZKSFRXXDG-UHFFFAOYSA-N	[2]
SMILES	CCOC(=O)C1=CC=C(-- INVALID-LINK--[O-])C(F)=C1	[2]

#### Spectroscopic Data:

While specific spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **Ethyl 3-Fluoro-4-nitrobenzoate** is referenced in chemical databases, publicly accessible spectra are not readily available.[11] Experimental determination is recommended for confirmation of its structure and purity.

## Synthesis of Ethyl 3-Fluoro-4-nitrobenzoate

The synthesis of **Ethyl 3-Fluoro-4-nitrobenzoate** is a two-step process, beginning with the synthesis of its precursor, 3-Fluoro-4-nitrobenzoic acid, followed by Fischer esterification.

#### Part 1: Synthesis of 3-Fluoro-4-nitrobenzoic Acid

There are several reported methods for the synthesis of 3-Fluoro-4-nitrobenzoic acid. One common and effective method involves the oxidation of 2-Fluoro-4-methyl-1-nitrobenzene.[12][13][14]

## Experimental Protocol: Oxidation of 2-Fluoro-4-methyl-1-nitrobenzene

- Materials:
  - 2-Fluoro-4-methyl-1-nitrobenzene
  - Potassium dichromate ( $K_2Cr_2O_7$ )
  - Glacial acetic acid
  - Concentrated sulfuric acid ( $H_2SO_4$ )
  - Ethyl acetate
  - Brine (saturated NaCl solution)
  - Anhydrous sodium sulfate ( $Na_2SO_4$ )
  - Crushed ice
- Procedure:
  - To a suspension of potassium dichromate (5.04 g, 17.16 mmol) in glacial acetic acid (8 mL), add concentrated sulfuric acid (3.6 mL).
  - To this mixture, add 2-Fluoro-4-methyl-1-nitrobenzene (1.0 g, 12.9 mmol) portion-wise.
  - Heat the reaction mixture to 120°C for 2 hours.
  - Allow the mixture to cool to room temperature.
  - Quench the reaction by pouring it over crushed ice.
  - Extract the product with ethyl acetate.
  - Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Fluoro-4-nitrobenzoic acid as a solid.[12]

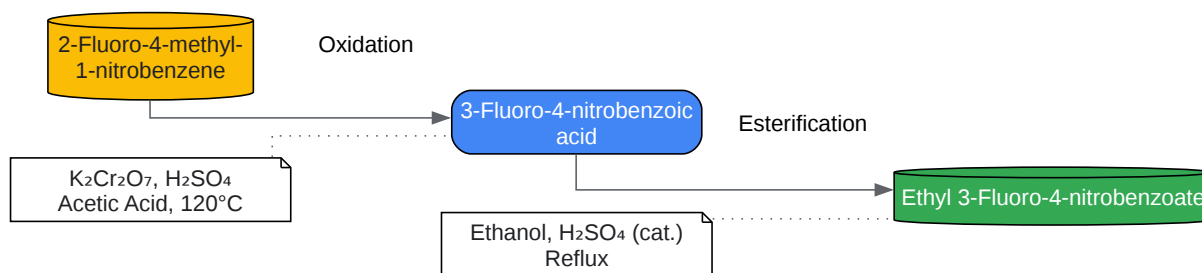
Part 2: Fischer Esterification to **Ethyl 3-Fluoro-4-nitrobenzoate**

The final step is the acid-catalyzed esterification of 3-Fluoro-4-nitrobenzoic acid with ethanol. The following is a representative protocol adapted from the synthesis of a similar compound. [\[15\]](#)[\[16\]](#)

#### Experimental Protocol: Esterification of 3-Fluoro-4-nitrobenzoic Acid

- Materials:
  - 3-Fluoro-4-nitrobenzoic acid
  - Absolute ethanol
  - Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
  - Ethyl acetate
  - Water
  - Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Procedure:
  - In a round-bottom flask, dissolve 3-Fluoro-4-nitrobenzoic acid in absolute ethanol.
  - Carefully add a catalytic amount of concentrated sulfuric acid.
  - Reflux the mixture for several hours (reaction progress can be monitored by TLC).
  - After completion, cool the mixture and evaporate the ethanol under reduced pressure.
  - Dilute the residue with water and extract with ethyl acetate.
  - Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude **Ethyl 3-Fluoro-4-nitrobenzoate**.
  - The product can be further purified by column chromatography or recrystallization.

Synthesis Workflow Diagram:



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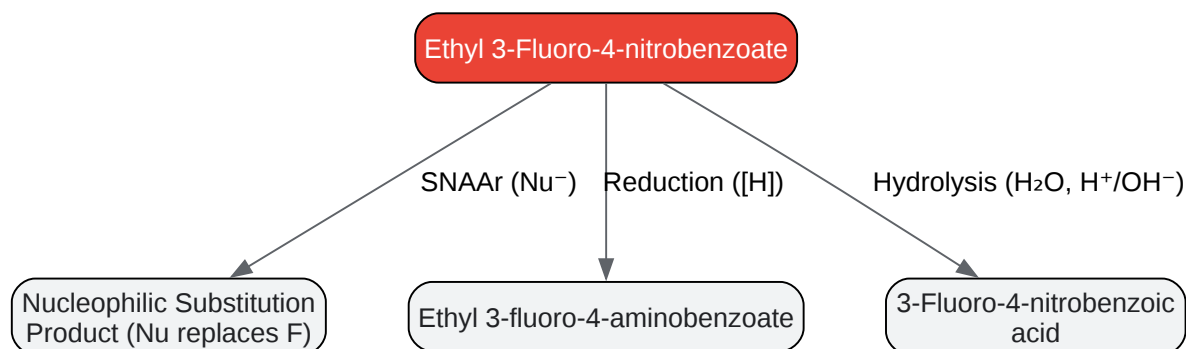
Caption: Synthesis of **Ethyl 3-Fluoro-4-nitrobenzoate**.

## Chemical Reactivity and Synthetic Utility

The reactivity of **Ethyl 3-Fluoro-4-nitrobenzoate** is dominated by the interplay of its functional groups, making it a valuable synthetic intermediate.

- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The fluorine atom is activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing nitro group positioned para to it. This allows for the displacement of the fluoride ion by a variety of nucleophiles (e.g., amines, alkoxides, thiols), providing a straightforward route to a diverse range of substituted benzoate derivatives. This is a key reaction for introducing further complexity into the molecule.<sup>[15]</sup>
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amine under various conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like  $\text{SnCl}_2$  or Fe/HCl). The resulting ethyl 3-fluoro-4-aminobenzoate is a valuable intermediate for the synthesis of heterocycles, amides, and other nitrogen-containing compounds.
- **Ester Group Transformations:** The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives such as amides or acid chlorides. It can also undergo transesterification with other alcohols.

Key Reactivity Pathways Diagram:



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Caption: Key reactivity of **Ethyl 3-Fluoro-4-nitrobenzoate**.

## Applications in Drug Discovery and Development

While specific applications of **Ethyl 3-Fluoro-4-nitrobenzoate** are not extensively documented, the utility of its structural motifs is well-established in medicinal chemistry.

- **Precursor to Bioactive Molecules:** Its precursor, 3-Fluoro-4-nitrobenzoic acid, is used in the synthesis of ABT-072, a non-nucleoside HCV NS5B polymerase inhibitor. It is also a building block for potential treatments for cardiovascular diseases and cancer, including folic acid receptor inhibitors and ACE inhibitors.
- **Scaffold for Fluorinated Pharmaceuticals:** The strategic incorporation of fluorine into drug candidates is a common strategy to improve pharmacokinetic and pharmacodynamic properties.<sup>[5]</sup> **Ethyl 3-Fluoro-4-nitrobenzoate** serves as a readily available scaffold to introduce a fluorinated phenyl ring into a target molecule. The methyl ester analog is used in the development of potential anti-cancer agents, treatments for neurological disorders, and novel antibiotics.<sup>[5]</sup>

## Safety and Handling

A specific Safety Data Sheet (SDS) for **Ethyl 3-Fluoro-4-nitrobenzoate** is not widely available. However, based on data for its precursor and isomeric compounds, it should be handled with care.

- Precursor (3-Fluoro-4-nitrobenzoic acid): May cause skin, eye, and respiratory irritation.[17][18]
- Isomer (Ethyl 4-fluoro-3-nitrobenzoate): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[19][20]

It is recommended to handle **Ethyl 3-Fluoro-4-nitrobenzoate** in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult a substance-specific SDS from your supplier for detailed safety information.

## Conclusion

**Ethyl 3-Fluoro-4-nitrobenzoate** is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, stemming from the strategic placement of its fluoro, nitro, and ethyl ester functional groups, allows for the creation of a wide array of complex molecules. While some of its physical properties are based on predictions and require experimental verification, the established synthetic routes and predictable reactivity make it an important tool for researchers and scientists.

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Address: 3281 E Guasti Rd

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